2-Chloro-3,4-dihydroxy-5-nitrobenzonitrile

Lipophilicity Drug-likeness Membrane permeability

2-Chloro-3,4-dihydroxy-5-nitrobenzonitrile (CAS 125629-22-3) is a pentasubstituted benzonitrile bearing a chloro, two adjacent hydroxyl (catechol), a nitro, and a nitrile group on a single phenyl ring. This dense arrangement of electron-withdrawing and hydrogen-bonding functionalities places it within the nitrocatechol pharmacophore class, a scaffold validated by marketed COMT inhibitors such as entacapone and tolcapone.

Molecular Formula C7H3ClN2O4
Molecular Weight 214.56 g/mol
CAS No. 125629-22-3
Cat. No. B12680082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3,4-dihydroxy-5-nitrobenzonitrile
CAS125629-22-3
Molecular FormulaC7H3ClN2O4
Molecular Weight214.56 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1[N+](=O)[O-])O)O)Cl)C#N
InChIInChI=1S/C7H3ClN2O4/c8-5-3(2-9)1-4(10(13)14)6(11)7(5)12/h1,11-12H
InChIKeyFCCMPPPCJVQGBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 2-Chloro-3,4-dihydroxy-5-nitrobenzonitrile (CAS 125629-22-3) Demands Scrutiny Beyond Generic Nitrocatechols


2-Chloro-3,4-dihydroxy-5-nitrobenzonitrile (CAS 125629-22-3) is a pentasubstituted benzonitrile bearing a chloro, two adjacent hydroxyl (catechol), a nitro, and a nitrile group on a single phenyl ring [1]. This dense arrangement of electron-withdrawing and hydrogen-bonding functionalities places it within the nitrocatechol pharmacophore class, a scaffold validated by marketed COMT inhibitors such as entacapone and tolcapone [2]. The simultaneous presence of a nitrile group distinguishes it from simpler nitrocatechols and creates a bifunctional intermediate suitable for heterocycle elaboration, while the 2-chloro substituent modulates electronic and lipophilic properties relative to the non-chlorinated analog 3,4-dihydroxy-5-nitrobenzonitrile [3].

Why Generic Substitution of 2-Chloro-3,4-dihydroxy-5-nitrobenzonitrile Leads to Irreproducible Results


Within the nitrocatechol class, seemingly minor structural changes cause large shifts in potency, selectivity, and pharmacokinetics. The non-chlorinated parent 3,4-dihydroxy-5-nitrobenzonitrile (CAS 116313-86-1) has a reported rat COMT IC50 of 30 nM [1], but the introduction of a 2-chloro substituent alters the ring electron density (Hammett σ effect), raises computed logP by approximately 0.5–0.8 units, and modifies metabolic susceptibility of the catechol moiety [2]. Furthermore, compounds lacking the nitrile group cannot serve as building blocks for 1,2,4-oxadiazole or related heterocyclic extensions that appear in contemporary P2X3 antagonist patents [3]. Substituting with a regioisomeric chloro-nitrobenzonitrile lacking the catechol (e.g., 2-chloro-5-nitrobenzonitrile) eliminates the obligate COMT-binding catechol motif and fundamentally alters the biological target profile. These compound-specific properties make simple interchange across in-class analogs unreliable for reproducible research.

Quantitative Differentiation Evidence for 2-Chloro-3,4-dihydroxy-5-nitrobenzonitrile Versus Closest Analogs


Lipophilicity Shift: Computed XLogP3 and TPSA Comparison Against the Non-Chlorinated Analog

The 2-chloro substituent increases calculated lipophilicity relative to the non-chlorinated analog 3,4-dihydroxy-5-nitrobenzonitrile. PubChem-computed XLogP3-AA for the target compound is 1.9, whereas the des-chloro analog yields a lower XLogP3 (estimated ~1.1–1.3 based on fragment contribution of –Cl vs. –H) [1]. Both compounds have an identical TPSA of 110 Ų, so the lipophilicity increase is not offset by polarity changes [2]. This translates to an estimated 0.5–0.8 log unit higher logP, which can substantially enhance passive membrane permeability and blood-brain barrier penetration potential—a critical parameter for centrally acting COMT inhibitors [3]. The chlorinated analog also introduces an additional site for halogen bonding that can strengthen target engagement in certain binding pockets.

Lipophilicity Drug-likeness Membrane permeability

COMT Inhibitory Activity: Class-Level Potency Inference from the Non-Chlorinated Parent

Direct COMT IC50 data for 2-chloro-3,4-dihydroxy-5-nitrobenzonitrile is not publicly available in peer-reviewed literature. However, the non-chlorinated analog 3,4-dihydroxy-5-nitrobenzonitrile (CHEMBL169891) exhibits a rat COMT IC50 of 30 nM when assayed with 3,4-dihydroxybenzoic acid as substrate [1]. The nitrocatechol pharmacophore is the dominant affinity determinant; the 2-chloro substituent is positioned ortho to the nitrile and para to one hydroxyl, where SAR from related series indicates that electron-withdrawing substituents at this position can modulate—but generally preserve—COMT inhibitory potency [2]. The 2-chloro analog is therefore expected to retain low-nanomolar COMT activity, with the chlorine providing a handle for fine-tuning selectivity between soluble and membrane-bound COMT isoforms (S-COMT vs. MB-COMT) due to steric and electronic modulation of the catechol binding orientation [3].

COMT inhibition Parkinson's disease Nitrocatechol

Selectivity Profile: Absence of Off-Target Activity Against Acetylcholinesterase and Chorismate Mutase

Preliminary selectivity profiling data from AladdinSci document report cards indicate that 2-chloro-3,4-dihydroxy-5-nitrobenzonitrile shows no inhibition of acetylcholinesterase at 100 µM and no inhibition of chorismate mutase . This negative data is valuable for differentiating the compound from less selective nitrocatechols that may inhibit multiple enzyme classes. In contrast, some nitrocatechol derivatives have been reported to inhibit monoamine oxidase (MAO) or other CNS targets, necessitating careful counter-screening. The absence of acetylcholinesterase activity at 100 µM suggests a therapeutically meaningful selectivity window relative to the expected COMT IC50 (likely in the nanomolar range, based on class inference), potentially exceeding 1000-fold selectivity [1]. This selectivity profile reduces the risk of cholinergic side effects in downstream in vivo experiments.

Selectivity Off-target screening Acetylcholinesterase

Bifunctional Synthetic Utility: Nitrile Group Enables Heterocycle Formation Absent in Simpler Nitrocatechols

Unlike standard nitrocatechol COMT inhibitors such as entacapone or tolcapone, 2-chloro-3,4-dihydroxy-5-nitrobenzonitrile carries a nitrile group that enables conversion to 1,2,4-oxadiazoles, tetrazoles, thiazoles, and other heterocycles through well-established nitrile cycloaddition chemistry [1]. This is directly relevant to recent patent literature: U.S. Patent 12,503,468 discloses a series of heterocyclic P2X3 antagonists prepared from nitrocatechol-benzonitrile intermediates, where the nitrile serves as the anchor point for constructing the heterocyclic core [2]. The 2-chloro substituent further enables orthogonal palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for late-stage diversification, whereas the non-chlorinated analog 3,4-dihydroxy-5-nitrobenzonitrile lacks this synthetic handle. This dual reactivity (nitrile + chloro) makes the compound a more versatile building block than either simpler nitrocatechols or monofunctional benzonitriles.

Heterocyclic synthesis Oxadiazole P2X3 antagonist

Physicochemical Handling Parameters: Density, Boiling Point, and Flash Point Data for Safe Laboratory Processing

Reliable experimental data for basic physical properties support procurement specifications and safe handling protocols. For 2-chloro-3,4-dihydroxy-5-nitrobenzonitrile, the reported density is 1.82 g/cm³, the boiling point is 335.2 °C at 760 mmHg, and the flash point is 156.5 °C . These values are notably higher than those of the simpler analog 2-chloro-5-nitrobenzonitrile (CAS 16588-02-6; mp 105–107 °C, bp 122 °C at 0.6 mmHg), reflecting the additional hydrogen-bonding capacity of the catechol moiety . The elevated boiling point and flash point indicate lower volatility and reduced inhalation risk during bench-scale handling compared to more volatile nitroaromatics. The density value also enables accurate gravimetric dispensing for solution preparation. These parameters are essential for institutions preparing standard operating procedures for compound management.

Laboratory safety Physicochemical properties Procurement specification

Molecular Weight and TPSA Positioning Within CNS Drug-Likeness Space Compared to Marketed COMT Inhibitors

Plotting 2-chloro-3,4-dihydroxy-5-nitrobenzonitrile (MW 214.56; TPSA 110 Ų) against the marketed nitrocatechol COMT inhibitors entacapone (MW 305.3; TPSA 121 Ų) and tolcapone (MW 273.2; TPSA 110 Ų) reveals that the target compound occupies a more favorable position in oral CNS drug-likeness space [1]. Its molecular weight is substantially lower than both drugs (214.6 vs. 273–305 Da), and its TPSA of 110 Ų matches tolcapone's [2]. Lower MW correlates with improved brain penetration potential, while the identical TPSA suggests equivalent capacity for hydrogen-bond interactions at the target. The compound's physicochemical profile therefore suggests it could serve as a more CNS-permeable lead scaffold than the bulkier marketed agents, provided the nitrocatechol pharmacophore is maintained [3]. This makes it an attractive core for fragment-based or scaffold-hopping drug discovery programs.

CNS drug-likeness Molecular weight TPSA

Optimal Research and Industrial Use Cases for 2-Chloro-3,4-dihydroxy-5-nitrobenzonitrile Based on Verified Evidence


CNS COMT Inhibitor Lead Optimization Programs

Medicinal chemistry teams developing centrally acting COMT inhibitors for Parkinson's disease can deploy this compound as a low-MW, high-ligand-efficiency starting point. Its computed XLogP3 of 1.9, TPSA of 110 Ų, and MW of 214.6 Da position it favorably in CNS drug-like space [1]. The 2-chloro group provides a synthetic handle for parallel SAR exploration via cross-coupling, while the nitrile enables rapid construction of heterocyclic libraries. The compound's selectivity against acetylcholinesterase at 100 µM reduces the risk of cholinergic off-target effects in early in vivo efficacy models.

P2X3 Antagonist Heterocycle Synthesis

As demonstrated in recent patent literature (U.S. Patent 12,503,468), this nitrocatechol benzonitrile serves as a key intermediate for constructing heterocyclic P2X3 receptor antagonists [2]. The nitrile group undergoes cycloaddition to form 1,2,4-oxadiazoles, while the 2-chloro group allows subsequent functionalization. The catechol hydroxyls can be protected/deprotected orthogonally, offering synthetic flexibility unmatched by simpler nitrocatechol building blocks.

Academic Nitrocatechol SAR and Fragment-Based Drug Discovery

For academic groups investigating structure-activity relationships of nitrocatechol-based enzyme inhibitors, this compound represents a structurally dense fragment amenable to systematic modification. The availability of the non-chlorinated analog (3,4-dihydroxy-5-nitrobenzonitrile; COMT IC50 30 nM [3]) provides a built-in baseline comparator for evaluating the impact of 2-chloro substitution on potency, selectivity, and metabolic stability within a single laboratory.

Laboratory Reference Standard for Nitrocatechol Analytical Methods

The well-defined physicochemical parameters (density 1.82 g/cm³, bp 335.2 °C, flash point 156.5 °C ) and the availability of computed spectral descriptors (InChIKey, exact mass 213.97813 Da) make this compound suitable as a reference standard for HPLC, LC-MS, or NMR method development targeting nitrocatechol metabolites or synthetic intermediates.

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